5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid
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Overview
Description
5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of pyridine and is characterized by the presence of a chloro and methyl group on the phenyl ring attached to the pyridine core
Mechanism of Action
- For example, some indole derivatives exhibit antiviral activity by inhibiting viral replication or entry .
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid typically involves the chlorination of 2-chloro-5-methylphenylpyridine followed by carboxylation. One common method starts with the chlorination of 3-methylpyridine to obtain 2-chloro-5-methylpyridine. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the phenyl ring.
Scientific Research Applications
5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-trifluoromethylpyridine: This compound is similar in structure but contains a trifluoromethyl group instead of a methyl group.
2-Chloro-5-methylpyridine: This compound lacks the carboxylic acid group present in 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both a chloro and methyl group on the phenyl ring, as well as a carboxylic acid group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
5-(2-chloro-5-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-12(14)11(4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSAXDUHJIEXNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742906 |
Source
|
Record name | 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-57-6 |
Source
|
Record name | 3-Pyridinecarboxylic acid, 5-(2-chloro-5-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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